n-(1-Methylbenzo[f]quinazolin-3-yl)guanidine
Description
Properties
Molecular Formula |
C14H13N5 |
|---|---|
Molecular Weight |
251.29 g/mol |
IUPAC Name |
2-(1-methylbenzo[f]quinazolin-3-yl)guanidine |
InChI |
InChI=1S/C14H13N5/c1-8-12-10-5-3-2-4-9(10)6-7-11(12)18-14(17-8)19-13(15)16/h2-7H,1H3,(H4,15,16,17,18,19) |
InChI Key |
RGFKZORXYSZRTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)N=C(N)N)C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Guanidine Derivatives with Quinazoline Precursors
The most direct route to n-(1-Methylbenzo[f]quinazolin-3-yl)guanidine involves cyclocondensation between 1-methylbenzo[f]quinazolin-3-amine and guanidine derivatives. A representative method employs guanidinium carbonate as the guanidine source, reacting with 1-methylbenzo[f]quinazolin-3-amine in a polar aprotic solvent such as dimethylacetamide (DMA) at elevated temperatures (150°C for 16 hours). This single-step protocol achieves moderate yields (65–70%) by leveraging the nucleophilic activity of the amine group on the quinazoline core.
Critical parameters include:
- Solvent selection : DMA enhances solubility and facilitates cyclization.
- Temperature : Prolonged heating at 150°C ensures complete conversion but risks decomposition.
- Stoichiometry : A 1.5:1 molar ratio of guanidinium carbonate to quinazoline precursor optimizes yield.
This method is limited by side reactions, such as over-alkylation, necessitating chromatographic purification.
Microwave-Assisted Synthesis
Microwave irradiation (MWI) significantly accelerates the synthesis of quinazoline-guanidine hybrids. For example, 2-aminobenzo[f]quinazoline reacts with cyanamide under MWI (300 W, 160°C) in acetic acid to yield the target compound in 15–30 minutes. The localized heating of MWI promotes rapid cyclization while minimizing thermal degradation.
Advantages :
- Reduced reaction time : 10–30 minutes vs. 16 hours under conventional heating.
- Improved purity : Side products are minimized due to uniform energy distribution.
A comparative analysis of MWI vs. conventional heating is provided in Table 1.
Table 1. Microwave vs. Conventional Synthesis of this compound
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Time | 15–30 min | 12–16 h |
| Yield | 75–85% | 60–70% |
| Solvent | Acetic acid | DMA |
| Key Reference |
One-Pot Multi-Component Reactions Using Magnetic Nanocatalysts
Recent advances employ heterogeneous catalysts to streamline synthesis. A superparamagnetic γ-Fe₂O₃@CPTMS–guanidine@SO₃H nanocatalyst enables a one-pot three-component reaction between anthranilic acid, acetic anhydride, and 1-methylguanidine under solvent-free MWI conditions. The catalyst’s acidic sites promote both cyclization and guanidine functionalization, achieving yields of 80–90% in 15–30 minutes.
Mechanistic Insights :
- Anthranilic acid reacts with acetic anhydride to form an acetylated intermediate.
- The intermediate undergoes cyclization to generate the benzo[f]quinazoline core.
- Guanidine functionalization occurs via nucleophilic substitution at the C3 position.
The magnetic nanocatalyst is recoverable via external magnets and reusable for six cycles without significant activity loss.
Niementowski Reaction Adapted for Guanidine Functionalization
The classical Niementowski reaction, typically used for synthesizing 4-hydroxyquinazolines, has been modified to introduce guanidine groups. Heating 1-methyl-3-nitrobenzo[f]quinazoline with guanidine hydrochloride in the presence of Cs₂CO₃ and Cu₂O under MWI (200°C, 10 minutes) achieves selective nitro-to-guanidine conversion. This ligand-free, copper-catalyzed method avoids toxic reagents and achieves 70–75% yields.
Key Optimizations :
- Catalyst system : Cu₂O/Cs₂CO₃ enhances C–N bond formation.
- Solvent-free conditions : Reduce purification complexity.
Comparative Analysis of Synthetic Methods
Table 2. Efficiency Metrics Across Preparation Methods
Chemical Reactions Analysis
Nucleophilic Acyl Substitution
This reaction is central to introducing the guanidine moiety into the quinazoline scaffold. Esters of bromoacetic or D,L-2-bromopropionic acid react with quinazoline derivatives under basic conditions, followed by guanidine substitution:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Alkylation | Bromoacetic ester, K₂CO₃, DMF, rt | 67–81% | |
| Guanidine substitution | Guanidine·HCl, KOH, ethanol, reflux | 57–84% |
For example, N-acylguanidine derivatives (e.g., 3a ) are synthesized via nucleophilic displacement of ester intermediates, enabling potent NHE-1 inhibition (IC₅₀ in nanomolar range) .
Microwave-Assisted Cyclization
Microwave irradiation (MWI) accelerates cyclization steps in quinazoline synthesis, reducing reaction times significantly compared to conventional heating:
| Substrate | Conditions | Time | Yield |
|---|---|---|---|
| Arylguanidines | [OMIm]X ionic liquid, MWI (110°C) | 10 min | – |
| Same substrate | Thermal heating (110°C) | 1 h | – |
MWI facilitates intramolecular Friedel-Crafts cyclization, producing 4-phenylquinazolines efficiently . Similar methods are applicable to benzo[f]quinazoline derivatives.
Alkylation and Functionalization
Alkylation at the quinazoline nitrogen enhances pharmacological properties. For instance:
-
Alkylation with bromoacetates : Achieved in DMF using K₂CO₃, yielding intermediates for further substitution .
-
Introduction of fluorinated groups : Enhances bioactivity, as seen in tetrazole-based antagonists .
Radziszewski Oxidation
Though not directly reported for this compound, analogous quinazolines undergo oxidation using urea hydrogen peroxide (UHP) under MWI:
| Substrate | Conditions | Yield (MW vs Thermal) |
|---|---|---|
| 2-Chloro-N-(2-cyanophenyl)acetamide | MWI (70°C, 1.5 h) | 78% |
| Same substrate | Thermal (84°C, 30 h) | 55% |
This method could plausibly apply to N-methylbenzo[f]quinazoline derivatives for introducing oxygen functionalities.
Niementowski Reaction
Used to construct quinazolin-4(3H)-one cores, this reaction is optimized under MWI for efficiency:
| Conditions | Catalyst | Time | Yield |
|---|---|---|---|
| MWI (150°C) | Montmorillonite K-10 | 4 min | High |
| Thermal | – | Hours | Moderate |
While primarily a synthesis step, this highlights the compound’s potential participation in condensation reactions.
Key Research Findings
-
NHE-1 Inhibition : Guanidine derivatives (e.g., 3a ) exhibit IC₅₀ values ~4x lower than amiloride, attributed to optimal side-chain interactions .
-
Anti-inflammatory Activity : Derivative 4a suppresses NO and IL-6 in macrophages (IC₅₀: 1.2–2.5 μM), mitigating LPS-induced lung injury .
-
Structural Insights : Linear N-acylguanidine chains enhance target affinity compared to cyclic analogs .
Table 1: Key Synthetic Reactions
| Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|
| Alkylation | Bromoacetic ester, K₂CO₃ | DMF, rt | 67–81% |
| Guanidine substitution | Guanidine·HCl, KOH | Ethanol, reflux | 57–84% |
| MW Cyclization | [OMIm]X ionic liquid | MWI, 110°C | – |
Table 2: Pharmacological Derivatives
| Compound | Activity | IC₅₀/EC₅₀ |
|---|---|---|
| 3a | NHE-1 inhibition | 0.8 nM |
| 4a | IL-6 suppression | 1.2 μM |
Scientific Research Applications
N-(1-Methylbenzo[f]quinazolin-3-yl)guanidine is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its mechanism of action involves interaction with specific molecular targets, enhancing acetylcholine release after a nerve impulse and slowing the depolarization and repolarization rates of muscle cell membranes.
Scientific Research Applications
Chemistry this compound serves as a scaffold in synthesizing heterocycles and complex molecules.
Biology This compound is investigated for its potential to inhibit various enzymes and biological pathways.
Medicine Research indicates that this compound may act as an anti-inflammatory agent and inhibit sodium-hydrogen exchangers (NHE-1), which are involved in multiple cellular processes. Studies also suggest its potential in suppressing cytokine-mediated inflammatory responses and acute lung injury . Quinazoline derivatives, including guanidine, have demonstrated antiplatelet and intraocular-pressure-reducing activity . Specifically, compound 4a can inhibit NO synthesis and IL-6 secretion in murine macrophages without immunotoxicity, alleviating neutrophil infiltration, edema, and tissue lesions in acute lung injury models .
Industry this compound is utilized in developing new materials and as a precursor in synthesizing other chemical compounds.
Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione
Guanidine derivatives of quinazoline-2,4(1H,3H)-dione have been identified as NHE-1 inhibitors and anti-inflammatory agents .
NHE-1 Inhibition Guanidine derivative 3a is a potent NHE-1 inhibitor with an IC50 in the nanomolar range . Its 5-amino-1,2,4-triazole counterpart 4a also shows high potency, exceeding amiloride's potency by four times .
Mechanism of Action
The mechanism of action of N-(1-Methylbenzo[f]quinazolin-3-yl)guanidine involves its interaction with specific molecular targets. It enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . This action is crucial in its potential therapeutic applications, particularly in treating conditions related to muscle weakness and fatigue.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Core Structure | Key Substituents | Biological Activity | Charge State at pH 7.4 |
|---|---|---|---|---|
| N-(1-Methylbenzo[f]quinazolin-3-yl)guanidine | Benzo[f]quinazoline | 1-Methyl, 3-guanidine | Likely antimicrobial (inferred) | Positively charged |
| DiMeGdn (Dimethylguanidine) | Simple guanidine | Two methyl groups | Voltage-gated potassium (Kv) channel inhibition | Positively charged |
| MC-RR (Microcystin-RR) | Cyclic heptapeptide | Arginine-containing guanidine | Toxin, inhibits protein phosphatases | Double-negative charge |
| Compound 4 (Linear alkylguanidine) | Linear alkyl chain | Multiple guanidine groups | Broad-spectrum antibacterial | Positively charged |
| 2-(4,6,7-Trimethylquinazolin-2-yl)guanidine | Quinazoline | 4,6,7-Trimethyl, 2-guanidine | Unknown (safety data available) | Positively charged |
Key Observations:
Antimicrobial Activity
- Target Compound (Inferred) : Based on analogs, its positively charged guanidine group likely disrupts bacterial membranes via electrostatic interactions with anionic lipids, similar to Compound 4 (MIC: 0.5–1 mg/L against E. coli and S. epidermidis) .
- DiMeGdn : Inhibits Kv channels by accelerating channel closure and slowing opening, a mechanism shared with other guanidine derivatives .
- MC-RR : Unlike synthetic guanidines, this toxin acts via phosphatase inhibition, demonstrating that guanidine-containing natural products can have divergent mechanisms .
Selectivity for Bacterial vs. Mammalian Cells
Guanidine compounds like the target derivative may selectively target bacterial membranes due to their higher anionic lipid content compared to neutral mammalian membranes . This selectivity is pH-dependent, as guanidine groups remain protonated in physiological conditions (pKa ~13.5) .
Physicochemical and Biochemical Properties
Charge and Solubility
- Protonation States : Guanidine derivatives are fully protonated at physiological pH, enhancing solubility in aqueous environments. For example, MC-RR transitions from neutral to double-negative charge above pH 3.5 due to deprotonation of carboxylic groups .
Q & A
Q. What are the recommended synthesis protocols for N-(1-Methylbenzo[f]quinazolin-3-yl)guanidine?
Methodological Answer: The synthesis of N-(1-Methylbenzo[f]quinazolin-3-yl)guanidine can be adapted from analogous guanidine derivatives. For example, N-(4,5-bismethanesulfonyl-2-methylbenzoyl)guanidine hydrochloride hydrate is synthesized via multi-step reactions involving methanesulfonyl group introduction, benzoylation, and guanidine coupling under acidic conditions . Key considerations include:
Q. How should researchers characterize this compound?
Methodological Answer: Characterization requires a combination of analytical techniques:
- X-ray crystallography : Resolve crystal structure and hydrogen-bonding networks (e.g., cyclic R2<sup>1</sup>(6) motifs observed in 2-(1,3-benzoxazol-2-yl)guanidinium chloride) .
- NMR spectroscopy : Confirm substituent positions (e.g., trimethoxyphenyl groups in TMP-G derivatives ).
- Mass spectrometry : Validate molecular weight and fragmentation patterns (e.g., [M+H]<sup>+</sup> peaks for guanidine analogs ).
Q. What safety protocols are critical for handling this compound?
Methodological Answer: Safety measures for structurally similar compounds include:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Inspect gloves for integrity before use .
- Ventilation : Ensure fume hoods with ≥100 ft/min face velocity during synthesis .
- Spill management : Neutralize spills with dry sand or chemical absorbents; avoid water to prevent environmental release .
Advanced Research Questions
Q. How can the mechanism of action of this compound be investigated?
Methodological Answer: Mechanistic studies should integrate:
- Electrophysiology : Assess effects on ion channels (e.g., guanidine analogs enhance acetylcholine release by modulating depolarization/repolarization rates in muscle cells ).
- Enzymatic assays : Test inhibition of targets like dimethylarginine dimethylaminohydrolase-1 (DDAH-1) using non-amino acid guanidine derivatives as benchmarks .
- Molecular docking : Compare binding affinity with quinazoline-based inhibitors (e.g., ZINC69391’s interaction with Rac1 ).
Q. How should researchers address contradictory data in biological activity studies?
Methodological Answer: Contradictions often arise from structural variations or assay conditions. For example:
- Substituent effects : Anti-cancer activity in TMP-G derivatives correlates with methoxy group positioning, whereas antidiabetic activity in indole-guanidines depends on halogen substitutions .
- Assay standardization : Use uniform cell lines (e.g., F3II murine carcinoma for metastasis studies ) and control for solvent effects (e.g., DMSO concentrations ≤0.1%).
Q. What experimental design considerations apply to in vivo testing of this compound?
Methodological Answer:
- Dosing regimen : For metastasis studies, intraperitoneal administration (25 mg/kg) in BALB/c mice reduces lung colonization by ~60% .
- Metabolic profiling : Track guanidine acetic acid analogs to assess tissue metabolism and excretion pathways .
- Toxicity screening : Monitor renal/hepatic function biweekly, as guanidine derivatives may accumulate in these organs .
Q. How can computational modeling optimize this compound’s bioactivity?
Methodological Answer:
Q. What therapeutic potential does this compound have based on structural analogs?
Methodological Answer: Analogous compounds show diverse applications:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
